N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide
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Overview
Description
N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of adamantane, thiazole, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with a benzothiazole derivative under specific conditions, such as the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The adamantane group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the benzothiazole ring may produce thiols.
Scientific Research Applications
N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to a broad spectrum of biological activities .
Comparison with Similar Compounds
Similar Compounds
N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE: shares structural similarities with other thiazole and benzothiazole derivatives, such as:
Uniqueness
What sets N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE apart is its combination of the adamantane, thiazole, and benzothiazole moieties, which confer unique physicochemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N3OS3 |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C22H23N3OS3/c26-19(12-27-21-24-16-3-1-2-4-17(16)28-21)25-20-23-11-18(29-20)22-8-13-5-14(9-22)7-15(6-13)10-22/h1-4,11,13-15H,5-10,12H2,(H,23,25,26) |
InChI Key |
AOLHRYDIWDVQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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